Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
Overview
Description
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chloro, methoxy, and nitro groups, as well as an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by esterification and chlorination steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and optimized for yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation is common to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can engage in various substitution reactions. These interactions can affect biological pathways and molecular processes, making the compound of interest in pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar in structure but with a quinoline ring instead of a pyridine ring.
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Contains an indole ring with similar substituents.
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate: A closely related compound with slight variations in substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBHWXKKYNQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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